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Compound of Interest

Compound Name: ethyl 4-bromo-3-methylbutanoate

Cat. No.: B8712470

{ Get Quote

An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate

This technical guide provides a comprehensive overview of ethyl 4-bromo-3-
methylbutanoate, a valuable reagent in organic synthesis, particularly for applications in
pharmaceutical research and development. This document details its chemical identity,
physicochemical properties, a proposed synthesis protocol, and its utility as a synthetic building
block.

Chemical Identity and Nomenclature

The IUPAC name for the compound is ethyl 4-bromo-3-methylbutanoate. It is a chiral
molecule and can exist as two enantiomers, (R)- and (S)-.

Structure:

Identifiers for the (R)-enantiomer:

Identifier Value
IUPAC Name ethyl (3R)-4-bromo-3-methylbutanoate
CAS Number 89363-48-4[1]

Molecular Formula

C7H13BrO2

SMILES

BrC--INVALID-LINK--CC(=0)OCC
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| InChl Key | (for the (R)-isomer, to be generated) |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties. Note
that experimental data for this specific compound is limited; therefore, many of the listed
properties are computed.

ble 1: Physicachemical ies (C )

Property Value Source
Molecular Weight 209.08 g/mol [1]
Exact Mass 208.01000 Da [1]
LogP 1.97060 [1]
Polar Surface Area (PSA) 26.30 A2 [1]

No experimental data for boiling point, melting point, or density was found in the searched
literature.

Table 2: Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra for ethyl 4-bromo-3-methylbutanoate, the
following are predicted key spectroscopic features based on its structure.
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Spectrum Predicted Features

- Triplet corresponding to the ethyl ester CHs-

Quartet corresponding to the ethyl ester CH2-

1H NMR _
Doublet corresponding to the C3-methyl group-
Multiplets for the protons on C2, C3, and C4
- Signal for the carbonyl carbon (C1) ~170-175
m- Signal for the O-CH: of the ethyl grou
15C NMR pp g yl group

~60 ppm- Signal for the C-Br carbon (C4) ~35-

40 ppm- Signals for the other aliphatic carbons

- Strong C=0 stretch for the ester at ~1730-
IR Spectroscopy 1750 cm~1- C-O stretches at ~1100-1300 cm~1-
C-Br stretch at ~500-600 cm~1

- Molecular ion peak (M*) and M+2 peak in ~1:1
Mass Spectrometry ratio due to the presence of Bromine isotopes
(7°Br and 21Br)

Experimental Protocols
Proposed Synthesis of Ethyl 4-bromo-3-
methylbutanoate

A reliable method for the synthesis of ethyl 4-bromo-3-methylbutanoate is the acid-catalyzed
ring-opening of 3-methyl-y-butyrolactone with hydrogen bromide in the presence of ethanol.
This method is adapted from the well-established synthesis of ethyl 4-bromobutyrate from y-
butyrolactone[2][3].

Reaction Scheme:

3-methyl-y-butyrolactone + HBr + Ethanol — Ethyl 4-bromo-3-methylbutanoate + H20
Materials and Reagents:

o 3-methyl-y-butyrolactone

o Absolute Ethanol
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e Dry Hydrogen Bromide gas

e Ice

» Deionized Water

e Saturated Sodium Bicarbonate (NaHCOs3) solution

e Anhydrous Sodium Sulfate (Na2S0Oa4) or Magnesium Sulfate (MgSOa)
» Dichloromethane (for extraction)

Procedure:

 In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and
a drying tube, dissolve 3-methyl-y-butyrolactone (1.0 mol) in absolute ethanol (2.0 mol).

e Cool the mixture to 0°C in an ice bath.

o Bubble dry hydrogen bromide gas (approx. 1.2 mol) slowly through the solution while
maintaining the temperature at 0°C.

 After the addition of HBr is complete, allow the mixture to slowly warm to room temperature
and then heat to 40°C.

« Stir the reaction mixture at 40°C for 2-4 hours, monitoring the reaction progress by TLC or
GC.

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing 200 mL of ice-cold deionized water.

o Extract the aqueous layer with dichloromethane (3 x 100 mL).

o Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL
of saturated NaHCOs solution, and finally with 200 mL of brine.

e Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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e The crude product can be purified by vacuum distillation to yield pure ethyl 4-bromo-3-
methylbutanoate.

Visualizations
Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for ethyl 4-bromo-3-
methylbutanoate.
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Caption: Proposed synthesis workflow for ethyl 4-bromo-3-methylbutanoate.

Application in Organic Synthesis

Ethyl 4-bromo-3-methylbutanoate is an effective alkylating agent. The primary carbon-
bromine bond is susceptible to nucleophilic attack, making it a useful building block for
introducing the 3-methyl-4-ethoxycarbonylbutyl group into molecules.
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Caption: General SN2 reaction pathway using ethyl 4-bromo-3-methylbutanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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